molecular formula C7H4BrNS B2770151 7-Bromo-1,2-benzothiazole CAS No. 139036-97-8

7-Bromo-1,2-benzothiazole

Número de catálogo: B2770151
Número CAS: 139036-97-8
Peso molecular: 214.08
Clave InChI: LARBSDOBTWXILM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-1,2-benzothiazole is a compound that belongs to the benzothiazole family . Benzothiazoles are known to be building blocks or monomers for the synthesis of light-emitting diodes and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecule of this compound is nearly planar . The C-S-C angle in the thiazole ring is 89.0°, while the C-N-C angle in that ring is 111.5 (3)° .


Chemical Reactions Analysis

Benzothiazole derivatives have shown significant biological activity, which has led to various synthetic developments. These developments include the synthesis of new benzothiazole-based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities of Benzothiazole Derivatives

A study demonstrated the synthesis of 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles with potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. These compounds also showed significant inhibition of LPS-stimulated NO generation and cytotoxicity against various cancer cell lines, highlighting the versatility of brominated benzothiazoles in developing compounds with promising biological activities (Abdel‐Aziz et al., 2011).

Antitumor Agents Based on Benzothiazole

The 2-(4-aminophenyl)benzothiazoles series, especially those with bromo substituents, have shown potent in vitro antitumor activity against various carcinoma cell lines. This series, including derivatives of 7-bromo-1,2-benzothiazole, represents a significant advancement in developing selective antitumor agents with potential unique mechanisms of action (Bradshaw et al., 2001).

Antitubercular Activity of Benzothiazole Derivatives

Research involving the synthesis of amide derivatives from 3-arylsydnones and 4-bromo-3-arylsydnones demonstrated good inhibition against Mycobacterium tuberculosis. This study highlights the potential of benzothiazole and its brominated derivatives in developing new antitubercular agents (Taj et al., 2014).

Radiosensitizing and Anticarcinogenic Properties

7-Substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles have been identified as effective radiosensitizers and anticarcinogenic compounds. These derivatives exhibit considerable in vitro anticancer activity against liver cancer and melanoma cell lines, suggesting their utility in enhancing radiotherapy's effectiveness (Majalakere et al., 2020).

Spectroscopic Properties and Fluorescence Tuning

A study on 6-Dimethylamino-2-phenylbenzothiazole and its halogenated derivatives, including 7-bromo variants, investigated their spectroscopic and photophysical properties. The findings suggest that halogenation, including bromination, can be used to tune the fluorescence properties of benzothiazole fluorophores, which may have applications in material science and bioimaging (Misawa et al., 2019).

Direcciones Futuras

The future directions in the research of benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, involve the development of novel synthetic pathways and the exploration of their biological activity. This includes the development of new benzothiazole-based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules are being compared with the standard reference drugs .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological effects . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, have been reported to have significant effects on various types of cells . They have been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have been investigated for their effects at various dosages in animal models .

Metabolic Pathways

Benzothiazole derivatives have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a protein can provide valuable insights into its functionalities .

Propiedades

IUPAC Name

7-bromo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARBSDOBTWXILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139036-97-8
Record name 7-bromo-1,2-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of crude 1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine (7 g) and p-toluenesulfonic acid (730 mg, 3.88 mmol) in n-butanol (100 mL) was heated to reflux for 16 h. n-Butanol was evaporated, water (100 mL) and saturated aqueous sodium bicarbonate (50 mL) were added and the mixture was extracted with DCM (3×80 mL). The combined organic fractions were dried over anhydrous sodium sulfate, filtered and concentrated to afford 900 mg (17%) of the crude title compound as a brown solid. 1H NMR (300 MHz, CDCl3): δ 7.26-7.40 (t, J=8.1 Hz, 1H), 7.62 (d, J=6.9 Hz, 1H), 8.02 (d, J=8.4 Hz, 1H), 9.04 (s, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.